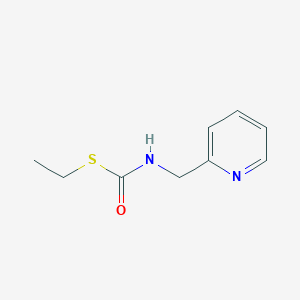

S-ethyl 2-pyridinylmethylthiocarbamate

Description

S-ethyl 2-pyridinylmethylthiocarbamate is a thiocarbamate derivative characterized by a pyridinylmethyl substituent on the nitrogen atom of the carbamothioate group. Thiocarbamates are organosulfur compounds where a sulfur atom replaces the oxygen in the carbamate group (-OC(O)N- → -SC(O)N-). This structural modification enhances their reactivity and biological activity, particularly in agrochemical applications.

Properties

Molecular Formula |

C9H12N2OS |

|---|---|

Molecular Weight |

196.27g/mol |

IUPAC Name |

S-ethyl N-(pyridin-2-ylmethyl)carbamothioate |

InChI |

InChI=1S/C9H12N2OS/c1-2-13-9(12)11-7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,11,12) |

InChI Key |

GOGDXVUNKJHSNX-UHFFFAOYSA-N |

SMILES |

CCSC(=O)NCC1=CC=CC=N1 |

Canonical SMILES |

CCSC(=O)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiocarbamate Compounds

Structural and Functional Differences

Thiocarbamates vary primarily in their nitrogen-bound substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis of key thiocarbamates:

Table 1: Structural and Functional Comparison of Thiocarbamates

| Compound Name | CAS Number | Substituents on Nitrogen | Primary Activity | LogP (20°C) | Koc (L/kg) | LD50 (Oral, Rat) | Applications |

|---|---|---|---|---|---|---|---|

| S-ethyl 2-pyridinylmethylthiocarbamate | Not Available | 2-Pyridinylmethyl | Likely herbicidal | Predicted | N/A | N/A | Research/Agrochemical |

| EPTC (S-ethyl dipropylthiocarbamate) | 759-94-4 | Dipropyl | Herbicide | 3.21 | 170–280 | 1631 mg/kg | Soil-applied herbicide |

| Butylate | 2008-41-5 | Bis(2-methylpropyl) | Herbicide | N/A | N/A | 4500 mg/kg | Corn, sugarcane herbicide |

| S-ethyl diisobutylthiocarbamate | 2008-41-5 | Diisobutyl | Herbicide | N/A | N/A | N/A | Pre-emergent control |

| S-ethyl N-methyl-N-(2-phenylethyl)carbamothioate | 92886-89-0 | Methyl, 2-phenylethyl | Experimental | N/A | N/A | N/A | Pharmaceutical research |

Key Observations:

- Substituent Effects: Aliphatic vs. Aromatic Groups: EPTC and butylate feature aliphatic substituents (e.g., dipropyl, isobutyl), optimizing lipid solubility and soil mobility for herbicidal action . Branching: Butylate’s branched isobutyl groups reduce volatility compared to linear substituents, improving field persistence .

- Environmental Behavior: EPTC’s moderate Koc (170–280 L/kg) suggests moderate soil adsorption, reducing leaching but requiring incorporation into soil for efficacy . The pyridinylmethyl analog’s Koc is unknown but could differ due to aromatic interactions. LogP values (e.g., EPTC: 3.21) correlate with lipophilicity; higher values may enhance membrane permeability but increase bioaccumulation risks .

- Toxicity: EPTC’s LD50 (1631 mg/kg) classifies it as slightly toxic, while butylate’s higher LD50 (4500 mg/kg) indicates lower acute toxicity .

Stability Considerations :

- Thiocarbamates are prone to hydrolysis under alkaline conditions. The electron-withdrawing pyridine ring in this compound may accelerate degradation compared to aliphatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.